13-bromotridecanoic Acid
Overview
Description
13-Bromotridecanoic acid is a brominated derivative of tridecanoic acid, characterized by the presence of a bromine atom at the 13th carbon of the tridecanoic acid chain. It is a white, crystalline solid with a molecular formula of C13H25BrO2 and a molecular weight of 293.24 g/mol . This compound is primarily used in research and development settings.
Preparation Methods
13-Bromotridecanoic acid can be synthesized through various methods. One common synthetic route involves the condensation of two molecules of dibromethane in the presence of sulfur . Another method involves the reaction of 13-bromo-1-tridecanol with appropriate reagents . The reaction conditions typically include the use of acetonitrile and water as solvents, with the reaction carried out at temperatures ranging from 0 to 20°C under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
13-Bromotridecanoic acid undergoes several types of chemical reactions, including:
Reduction: Specific conditions and reagents for reduction reactions involving this compound are less commonly documented.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or their derivatives.
Scientific Research Applications
13-Bromotridecanoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 13-bromotridecanoic acid involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis . The specific molecular pathways and targets involved in its biological activities are still under investigation.
Comparison with Similar Compounds
13-Bromotridecanoic acid can be compared with other brominated fatty acids, such as 12-bromododecanoic acid and 14-bromotetradecanoic acid. These compounds share similar structural features but differ in the position of the bromine atom and the length of the carbon chain . The unique position of the bromine atom in this compound gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
13-bromotridecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRQVPLXJGRRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459936 | |
Record name | Tridecanoic acid, 13-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15462-16-5 | |
Record name | Tridecanoic acid, 13-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.